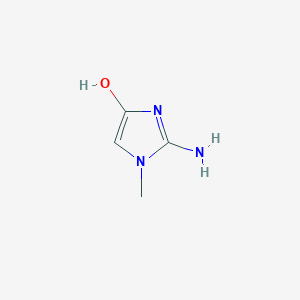

2-amino-1-methyl-1H-imidazol-4-ol

Vue d'ensemble

Description

2-Amino-1-methyl-1H-imidazol-4-ol, commonly known as creatinine, is a naturally occurring compound found in the human body. It is a breakdown product of creatine phosphate in muscle and is excreted in the urine. Creatinine is often measured in blood tests as a marker of kidney function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Creatinine can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of cyanamide with acetone to form an intermediate imidazole derivative, followed by hydrolysis.

Industrial Production Methods: In industrial settings, creatinine is typically produced through the chemical synthesis of imidazole derivatives, followed by specific functional group modifications to introduce the amino and methyl groups.

Analyse Des Réactions Chimiques

Types of Reactions: Creatinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Urea and carbon dioxide.

Reduction: Creatine.

Substitution: Various substituted imidazoles.

Applications De Recherche Scientifique

Creatinine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in muscle metabolism and energy production.

Medicine: Used as a biomarker for kidney function and disease diagnosis.

Industry: Employed in the production of pharmaceuticals and other chemical compounds.

Mécanisme D'action

The mechanism by which creatinine exerts its effects involves its role as a waste product of creatine metabolism. Creatinine is filtered out of the blood by the kidneys and excreted in urine. Elevated levels of creatinine in the blood indicate impaired kidney function.

Molecular Targets and Pathways:

Creatine Kinase Pathway: Creatinine is a byproduct of the creatine kinase reaction, which is involved in the storage and transfer of high-energy phosphate groups.

Renal Filtration: Creatinine is filtered through the glomerulus in the kidneys and reabsorbed to a minimal extent.

Comparaison Avec Des Composés Similaires

Histamine: An organic nitrogenous compound involved in immune responses.

Imidazole: A heterocyclic aromatic organic compound used in various pharmaceuticals and chemical synthesis.

Activité Biologique

2-Amino-1-methyl-1H-imidazol-4-ol, also known as 2-amino-1-methylimidazol-4-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features an imidazole ring with an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 101.12 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in water |

| LogP (Partition Coefficient) | -0.25 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may influence metabolic pathways and exhibit antimicrobial properties.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. In vitro assays demonstrated that this compound can inhibit the replication of certain viruses, including HIV, by interfering with viral integrase activity. The inhibition mechanism involves the disruption of the interaction between integrase and LEDGF/p75, a critical cofactor for HIV integration.

Table 2: Antiviral Activity Data

Antiparasitic Activity

In addition to its antiviral effects, this compound has shown promise in antiparasitic applications. For instance, it has been tested against protozoan parasites, demonstrating moderate efficacy in inhibiting their growth.

Table 3: Antiparasitic Activity Data

Case Study 1: HIV/TB Co-infection

A study examining the metabolic consequences of HIV/TB co-infection highlighted the role of this compound in modulating lipid metabolism. The compound was implicated in altering host responses during co-infection, suggesting potential therapeutic applications in managing metabolic dysregulation associated with these infections .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing derivatives of imidazole compounds, including this compound. The derivatives were assessed for their biological activity against various pathogens, revealing structure-activity relationships that could guide future drug design .

Propriétés

IUPAC Name |

2-amino-1-methylimidazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXYOFGSUFEOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901004 | |

| Record name | NoName_52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.